

An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine

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Compound of Interest

Compound Name:	4-Methyl-3-(3-nitrobenzoyl)pyridine
Cat. No.:	B1319671

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and hypothetical synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine**. Due to the limited availability of direct experimental data for this specific compound, this guide also includes information on closely related chemical structures to provide a foundational understanding for research and development purposes. All quantitative data is presented in structured tables, and a proposed synthesis workflow is visualized.

Molecular Structure and Properties

4-Methyl-3-(3-nitrobenzoyl)pyridine is a chemical compound with a molecular structure consisting of a pyridine ring substituted with a methyl group at the 4-position and a 3-nitrobenzoyl group at the 3-position.

Chemical Structure

The 2D chemical structure of **4-Methyl-3-(3-nitrobenzoyl)pyridine** is depicted below:

The image you are requesting does not exist or is no longer available.

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Caption: 2D Chemical Structure of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Physicochemical Properties

A summary of the key physicochemical properties for **4-Methyl-3-(3-nitrobenzoyl)pyridine** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₀ N ₂ O ₃	-
Molecular Weight	242.23 g/mol	-
CAS Number	1187168-01-9	-
InChI Key	Not Available	-

Hypothetical Synthesis Protocol

While a specific, experimentally validated synthesis protocol for **4-Methyl-3-(3-nitrobenzoyl)pyridine** is not readily available in the surveyed literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation. This would involve the acylation of 4-methylpyridine with 3-nitrobenzoyl chloride.

Proposed Reaction Scheme



General Experimental Protocol (Hypothetical)

- Reaction Setup: To a solution of 4-methylpyridine in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), a Lewis acid catalyst (e.g., aluminum chloride, AlCl_3) is added portion-wise at a controlled temperature (typically 0 °C).
- Addition of Acylating Agent: A solution of 3-nitrobenzoyl chloride in the same solvent is added dropwise to the reaction mixture, maintaining the low temperature.
- Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 12-24 hours) to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction is quenched by the slow addition of ice-cold water or a dilute acid solution.
- Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data (NMR, IR, Mass Spectrometry) for **4-Methyl-3-(3-nitrobenzoyl)pyridine** is not available. However, based on the structure, the expected spectral characteristics can be predicted.

Infrared (IR) Spectroscopy

The IR spectrum of the related compound, 4-methyl-3-nitrobenzoic acid, shows characteristic peaks for the nitro group and carbonyl group. Similarly, **4-Methyl-3-(3-nitrobenzoyl)pyridine** is expected to exhibit strong absorption bands corresponding to:

- C=O (Ketone): ~1650-1670 cm^{-1}

- NO₂ (Nitro group): Asymmetric stretching at ~1520-1560 cm⁻¹ and symmetric stretching at ~1345-1385 cm⁻¹
- C-N (Pyridine): ~1300-1350 cm⁻¹
- Aromatic C-H: ~3000-3100 cm⁻¹

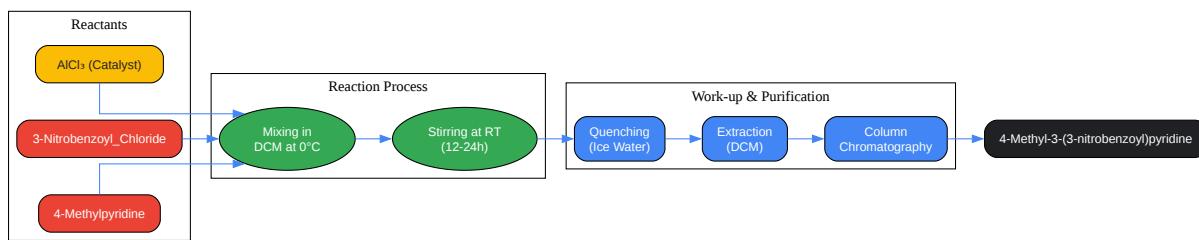
Potential Applications and Biological Activity

There is no specific information available in the public domain regarding the biological activity or signaling pathway involvement of **4-Methyl-3-(3-nitrobenzoyl)pyridine**. The presence of the pyridine and nitrobenzoyl moieties suggests potential for investigation in areas such as medicinal chemistry, where similar structures have been explored for a range of biological targets. Further research is required to elucidate any potential therapeutic applications.

Visualizations

Proposed Synthesis Workflow

The following diagram illustrates the proposed workflow for the synthesis of **4-Methyl-3-(3-nitrobenzoyl)pyridine**.



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Caption: Proposed synthesis workflow for **4-Methyl-3-(3-nitrobenzoyl)pyridine**.

Disclaimer: The information provided in this document, particularly regarding the synthesis protocol and spectroscopic data, is based on chemical principles and data from related compounds due to the lack of specific experimental details for **4-Methyl-3-(3-nitrobenzoyl)pyridine** in the available literature. This guide is intended for informational purposes for a scientific audience and should be used as a foundation for further experimental investigation.

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